molecular formula C18H27N3O2 B269093 N-(sec-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide

N-(sec-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide

カタログ番号 B269093
分子量: 317.4 g/mol
InChIキー: CBWOZEGFFZAGTM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(sec-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide, commonly known as BAY 43-9006, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic benefits in cancer treatment. This compound was first synthesized by Bayer Pharmaceuticals in the early 2000s and has since been the subject of numerous scientific studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.

作用機序

BAY 43-9006 acts as a competitive inhibitor of several key kinases involved in cancer cell growth and proliferation. Specifically, this compound inhibits the activity of RAF kinase, which is a key mediator of the MAPK/ERK signaling pathway that is frequently dysregulated in cancer cells. BAY 43-9006 also inhibits the activity of VEGFR-2, which is involved in the formation of new blood vessels that supply nutrients to cancer cells.
Biochemical and Physiological Effects
BAY 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. Specifically, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and block the formation of new blood vessels that supply nutrients to cancer cells. These effects are thought to be mediated by the inhibition of RAF kinase and VEGFR-2 activity.

実験室実験の利点と制限

One of the main advantages of using BAY 43-9006 in lab experiments is its specificity for RAF kinase and VEGFR-2. This makes it a valuable tool for studying the role of these kinases in cancer cell growth and proliferation. However, one limitation of using BAY 43-9006 is its potential to affect other kinases or cellular pathways that are not directly targeted by this compound. Additionally, the use of BAY 43-9006 in lab experiments may not fully reflect the complex interactions between cancer cells and their microenvironment in vivo.

将来の方向性

There are several potential future directions for the study of BAY 43-9006 in cancer therapy. One area of focus is the development of combination therapies that target multiple signaling pathways involved in cancer cell growth and proliferation. Another area of focus is the development of more potent and selective inhibitors of RAF kinase and VEGFR-2 that may have fewer off-target effects. Additionally, the use of BAY 43-9006 in combination with other cancer therapies, such as chemotherapy or radiation therapy, may enhance its therapeutic efficacy.

合成法

The synthesis of BAY 43-9006 involves a multi-step process that begins with the reaction of 4-aminobenzoic acid with sec-butylamine to form N-(sec-butyl)-4-aminobenzamide. This intermediate compound is then reacted with cyclohexyl isocyanate to form N-(sec-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

科学的研究の応用

BAY 43-9006 has been extensively studied for its potential therapeutic benefits in cancer treatment. Specifically, this compound has been shown to inhibit the activity of several key kinases involved in cancer cell growth and proliferation, including RAF kinase and VEGFR-2. This makes BAY 43-9006 a promising candidate for the development of targeted cancer therapies.

特性

製品名

N-(sec-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide

分子式

C18H27N3O2

分子量

317.4 g/mol

IUPAC名

N-butan-2-yl-4-(cyclohexylcarbamoylamino)benzamide

InChI

InChI=1S/C18H27N3O2/c1-3-13(2)19-17(22)14-9-11-16(12-10-14)21-18(23)20-15-7-5-4-6-8-15/h9-13,15H,3-8H2,1-2H3,(H,19,22)(H2,20,21,23)

InChIキー

CBWOZEGFFZAGTM-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

正規SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。